Product packaging for Matridine(Cat. No.:)

Matridine

Cat. No.: B1240161
M. Wt: 234.38 g/mol
InChI Key: UENROKUHQFYYJA-YJNKXOJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Matridine is a lupin alkaloid naturally found in plants such as Sophora flavescens (Ku Shen) . It serves as a versatile scaffold in scientific research due to its diverse biological activities. In oncology research , this compound has demonstrated significant potential, with studies showing it can inhibit the proliferation of various human cancer cell lines, including the human erythroleukemia cell line K562 and the human hepatic cancer line SMMC-7721 . Its mechanism of action is an active area of investigation, with preliminary studies on related alkaloids suggesting potential interactions with cellular membranes or ion channels. In infectious disease research , this compound exhibits broad-spectrum antimicrobial and antibacterial properties, making it a compound of interest for exploring new anti-infective agents . Furthermore, its biological activity extends to agricultural research , where it is investigated for its potential as an anti-pest agent . This product is labeled " For Research Use Only " (RUO) . RUO products are exclusively tailored for laboratory research and are not intended for use in diagnostic procedures or for the treatment of human or animal patients . They are not subject to the regulatory evaluation required for in vitro diagnostic medical devices .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N2 B1240161 Matridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26N2

Molecular Weight

234.38 g/mol

IUPAC Name

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecane

InChI

InChI=1S/C15H26N2/c1-2-8-17-11-12-5-3-9-16-10-4-6-13(15(12)16)14(17)7-1/h12-15H,1-11H2/t12-,13+,14+,15-/m0/s1

InChI Key

UENROKUHQFYYJA-YJNKXOJESA-N

Isomeric SMILES

C1CCN2C[C@@H]3CCCN4[C@@H]3[C@@H]([C@H]2C1)CCC4

Canonical SMILES

C1CCN2CC3CCCN4C3C(C2C1)CCC4

Origin of Product

United States

Chemical Synthesis and Synthetic Organic Methodologies for Matridine and Its Analogs

Total Synthesis Approaches to the Matridine Core Structure

The construction of the characteristic four-ring skeleton of this compound, with its multiple stereocenters, requires precise control over bond formation and stereochemistry. Synthetic approaches have been diverse, reflecting the advancements in synthetic organic methodology over the decades.

Early synthetic endeavors toward the this compound core laid the foundational groundwork for subsequent, more efficient approaches. One of the pioneering total syntheses of dl-matridine was reported as early as 1961. acs.org These initial routes were often characterized by linear sequences, requiring a large number of steps to assemble the complex tetracyclic system. Prior to 2022, synthetic efforts in the broader family of matrine-type alkaloids had resulted in four reported total syntheses of matrine (B1676216) itself, each contributing valuable insights into the assembly of the quinolizidine (B1214090) framework. nih.gov These historical syntheses, while lengthy by modern standards, were crucial in establishing the feasibility of constructing such a complex natural product and provided a benchmark for future synthetic designs.

Contemporary approaches to this compound synthesis prioritize efficiency, atom economy, and convergency, aiming to construct the molecular framework in a minimal number of steps from simple, readily available precursors. These strategies often feature powerful cascade or tandem reactions that form multiple bonds and rings in a single operation.

A significant breakthrough in the synthesis of matrine-type alkaloids has been the development of a bio-inspired dearomative annulation strategy. nih.gov This approach leverages pyridine (B92270) as a stable and inexpensive surrogate for the biosynthetic intermediate Δ¹-piperidine. nih.gov In a key transformation, two molecules of pyridine are joined with one molecule of glutaryl chloride to construct the entire tetracyclic framework of the matrine alkaloids in a single, robust step. nih.gov This reaction proceeds through a proposed bis-acyl pyridinium (B92312) salt intermediate to form a key tetracyclic product, which serves as a common precursor to various matrine alkaloids. nih.gov The efficiency of this key step is a hallmark of the strategy's effectiveness. nih.gov

Table 1: Key Dearomative Annulation Reaction for this compound Core Synthesis

Reactants Product Scale Yield
Pyridine, Glutaryl Chloride (±)-Tetracycle 12 10 g 62%
Pyridine, Glutaryl Chloride (±)-Tetracycle 12 1 mole 67%

Data sourced from reference nih.gov.

This powerful annulation has enabled the shortest reported syntheses of several matrine alkaloids, including (+)-isomatrine, (+)-matrine, and (+)-allomatrine, from inexpensive commercial chemicals. nih.gov

Intramolecular cycloadditions represent another powerful tool for the rapid assembly of complex polycyclic systems like this compound. wikipedia.org A highly innovative strategy involves the orchestrated collapse of a specifically designed acyclic precursor into the tetracyclic natural product framework. chemrxiv.org This approach positions a cross-conjugated triene at the core of a branched, acyclic structure. chemrxiv.org Through a carefully orchestrated sequence of two intramolecular cycloadditions, this precursor is converted into the complete four-ring system of the matrine alkaloids. chemrxiv.org This strategy is notable for its ability to forge ten of the twenty covalent bonds of the target structure in this key sequence, starting from simple acyclic precursors. chemrxiv.org The reaction cascade efficiently builds molecular complexity and establishes the required stereochemistry for the target natural products. wikipedia.orgchemrxiv.org

Radical cascade reactions are highly effective for constructing polycyclic molecules in a single operation, making them an attractive strategy for the this compound skeleton. nih.govwikipedia.org These reactions involve the generation of a radical species that undergoes a series of sequential intramolecular cyclizations until a stable product is formed. wikipedia.org In the context of this compound synthesis, a particularly relevant approach involves the intramolecular reaction of a nucleophilic carbon-centered radical with a pyridine ring, which can serve as a radical acceptor. uv.es For instance, a Mn(III)-based oxidative free-radical cyclization can initiate a cascade that leads to the stereospecific construction of a tetracyclic compound, creating multiple chiral centers in one pot. uv.es While a total synthesis of this compound using this specific method has not been detailed, the methodology represents a potent potential pathway for assembling the core structure, leveraging the high reactivity and predictable cyclization patterns of radical intermediates. nih.govuv.es

N-acyliminium ions are highly reactive electrophilic intermediates that have been extensively used in the synthesis of nitrogen-containing heterocycles and alkaloids. arkat-usa.orgresearchgate.net Their enhanced electrophilicity makes them excellent partners for intramolecular cyclization reactions with various nucleophiles. arkat-usa.org An N-acyliminium cyclization strategy for the this compound core would typically involve generating the ion from a suitable precursor, such as an N-acylated lactam or amide. This reactive species can then be intercepted by a tethered nucleophile, such as an electron-rich aromatic ring or an alkene, to forge a key carbon-carbon bond and form a new ring. nih.gov Tandem reactions, where the initial cyclization is followed by a subsequent nucleophilic addition, can generate fused or bridged ring systems with a high degree of stereochemical control, making this a versatile strategy for assembling the intricate architecture of this compound and its analogs. researchgate.net

Stereoselective and Asymmetric Synthesis of this compound and its Diastereomers

The stereocontrolled synthesis of the this compound scaffold, with its multiple chiral centers, is a significant undertaking. Researchers have devised several elegant strategies to control the stereochemical outcome of the synthesis, leading to specific diastereomers.

One notable approach involves a highly diastereoselective synthesis of (+)-allomatrine, a diastereomer of this compound. This synthesis employed an imino-aldol reaction and an intramolecular addition of an allylsilane to an N-acyliminium ion as key stereochemistry-defining steps. The use of a tert-butylsulfinimine derivative of (E)-4-(trimethylsilyl)but-2-enal was instrumental in the staged formation of three C–C bonds, a C–N bond, and the four stereogenic centers of the target molecule. rsc.org

Another powerful strategy for the construction of the matrine-type alkaloid framework is a bio-inspired pyridine dearomatization approach. This method allows for the rapid assembly of the tetracyclic core. By reacting two molecules of pyridine with glutaryl chloride, the entire carbon and nitrogen framework of isomatrine (B92780), a this compound diastereomer, can be constructed in a single step. This tetracycle can then be elaborated to isomatrine through a global reduction followed by a site-selective oxidation. Subsequently, isomatrine can be isomerized to matrine and allomatrine, taking advantage of the thermodynamic stability differences between the isomers. bc.edu

A conceptually novel total synthesis of three diastereomeric matrine natural products, including matrine, isomatrine, and allomatrine, has been reported. This eight-step synthesis commences with simple acyclic precursors and constructs the tetracyclic framework through an orchestrated sequence of two intramolecular cycloadditions. A key feature of this synthesis is a late-stage hydrogenation that is accompanied by strain-release redox epimerizations, which ultimately delivers the three different natural products. researchgate.netresearchgate.netmedicineinnovates.com

Table 1: Key Strategies in Stereoselective and Asymmetric Synthesis of this compound and its Diastereomers
StrategyKey ReactionsTarget Molecule(s)Key FeaturesReference
Imino-Aldol and N-Acyliminium Ion CyclizationImino-aldol reaction, Intramolecular allylsilane addition to N-acyliminium ion(+)-AllomatrineHighly diastereoselective, staged formation of multiple bonds and stereocenters. rsc.org
Pyridine Dearomatization AnnulationDearomative annulation of pyridine and glutaryl chlorideIsomatrine, Matrine, AllomatrineRapid construction of the tetracyclic core in a single step, bio-inspired. bc.edu
Intramolecular Cycloadditions and Redox EpimerizationTwo intramolecular cycloadditions, late-stage hydrogenation with redox epimerizationIsomatrine, Matrine, AllomatrineStep-economic, starts from simple acyclic precursors, strain-release driven epimerizations. researchgate.netresearchgate.netmedicineinnovates.com

Synthesis of this compound Derivatives and Structural Analogs

The this compound scaffold serves as a versatile template for the development of new derivatives and structural analogs with potentially enhanced or novel biological activities. Synthetic efforts in this area focus on the strategic modification of the core structure.

Strategies for Functional Group Diversification on the this compound Scaffold

Functional group diversification of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activities. Modifications are often targeted at specific positions on the tetracyclic ring system.

One common approach involves the modification of the D-ring of the matrine structure. For instance, the introduction of various amino groups at the beta-position of the keto group in the D-ring can be achieved through a classical Michael addition. nih.gov Similarly, the C-13 and C-14 positions on the D-ring are frequent targets for modification. Sophocarpine, an analogue of matrine with an α,β-unsaturated ketone in the D-ring, serves as a useful intermediate for introducing substituents at the C-13 position via Michael addition reactions. nih.gov For example, halopyrazole groups have been successfully introduced at this position. nih.gov

Another strategy involves the opening of the D-ring through hydrolysis of the lactam. The resulting matrinic acid provides two points for further functionalization: the secondary amine and the carboxylic acid. This allows for the synthesis of a wide range of derivatives, including amides and esters. For instance, matrine-dithiocarbamate (DTC) hybrids have been synthesized through a three-step sequence involving basic hydrolysis, esterification, and DTC formation. medicineinnovates.comnih.gov

Synthesis of Specific this compound-Related Natural Products (e.g., Isomatrine, Allomatrine, Oxymatrine)

The synthesis of naturally occurring this compound-related alkaloids has been a significant focus of research, providing access to these compounds for further biological evaluation.

As previously mentioned, the pyridine dearomatization strategy provides a concise route to isomatrine , which can then be isomerized to matrine and allomatrine . bc.edu The total synthesis involving intramolecular cycloadditions also yields these three diastereomers. researchgate.netresearchgate.netmedicineinnovates.com The stereocontrolled synthesis of (+)-allomatrine has been achieved through an imino-aldol reaction and N-acyliminium ion cyclization. rsc.org

Oxymatrine (B1678083) , the N-oxide of matrine, is another important naturally occurring derivative. Its synthesis is typically achieved by the oxidation of matrine.

Table 2: Synthesis of Specific this compound-Related Natural Products
Natural ProductSynthetic ApproachKey Precursors/IntermediatesReference
IsomatrinePyridine Dearomatization AnnulationPyridine, Glutaryl chloride bc.edu
MatrineIsomerization of IsomatrineIsomatrine bc.edu
AllomatrineIsomerization of Isomatrine / Stereocontrolled SynthesisIsomatrine / tert-butylsulfinimine derivative rsc.orgbc.edu
OxymatrineOxidation of MatrineMatrine-

Design and Synthesis of Novel this compound Analogues for Research

The design and synthesis of novel this compound analogues are driven by the search for compounds with improved therapeutic or agricultural properties. This often involves the hybridization of the matrine scaffold with other pharmacologically active moieties.

For anticancer research, a variety of matrine-hybrid molecules have been synthesized. For example, matrine-dithiocarbamate (DTC) hybrids have shown significantly enhanced cytotoxicity against human hepatoma cell lines compared to matrine itself. medicineinnovates.comnih.gov In another study, a series of novel matrine-derived hybrid compounds were designed and synthesized, with some showing improved inhibitory activity against several cancer cell lines. researchgate.net The introduction of a thiophene (B33073) group into the matrine structure has also been explored to develop compounds that could reverse tumor drug resistance. nih.gov

In the field of agricultural research, matrine derivatives have been synthesized to enhance their insecticidal and fungicidal activities. The introduction of halopyrazole groups at the C-13 position of matrine has been shown to significantly improve its insecticidal activity against various agricultural pests. nih.gov Semisynthetic matrine ether derivatives have also been prepared and evaluated as insecticidal agents. rsc.org Furthermore, 13/14-arylthioether matrine derivatives have been designed and synthesized to improve their antifeedant activity against insect larvae. acs.org

Advanced Methodologies in this compound Chemical Synthesis

The pursuit of more efficient and environmentally benign synthetic methods has led to the exploration of advanced methodologies in the synthesis of matrine and its derivatives.

Application of Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of matrine synthesis, this includes the use of greener solvents and reaction conditions. A review of the synthesis of matrine family derivatives highlights that reported strategies have been conducted in both classical and non-classical conditions, with a focus on green conditions such as the use of green solvents and catalysts. researchgate.net While specific, detailed examples of the application of techniques like biocatalysis or the use of supercritical fluids directly in the total synthesis of the this compound core are not extensively documented in the provided context, the general principles of green chemistry are being increasingly considered in the synthesis of its derivatives.

Chemoenzymatic Synthesis Approaches for this compound

Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the versatility of chemical reactions, presents a powerful strategy for the asymmetric synthesis of complex natural products like this compound. Although specific chemoenzymatic routes entirely dedicated to this compound are not extensively documented, the synthesis of its core quinolizidine and piperidine (B6355638) ring systems can be envisioned through the application of established biocatalytic methods. Key enzymatic transformations, such as those catalyzed by transaminases and imine reductases, offer promising avenues for the stereocontrolled construction of chiral intermediates crucial for this compound synthesis.

The biosynthesis of quinolizidine alkaloids, the family to which this compound belongs, originates from the amino acid L-lysine. nih.govmdpi.com The initial step involves the decarboxylation of L-lysine to produce cadaverine, a reaction catalyzed by lysine (B10760008) decarboxylase (LDC). mdpi.comnih.gov Cadaverine then undergoes oxidative deamination to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine. frontiersin.org These initial biosynthetic steps provide a conceptual framework for chemoenzymatic strategies, where enzymes can be employed to generate key chiral building blocks from achiral precursors.

One plausible chemoenzymatic approach to this compound would involve the asymmetric synthesis of chiral piperidine derivatives, which are fundamental structural motifs within the this compound skeleton. Transaminases (TAs) are particularly well-suited for this purpose, as they can catalyze the asymmetric amination of prochiral ketones to produce chiral amines with high enantioselectivity. rsc.orgrsc.org For instance, a suitably functionalized ketone precursor could be stereoselectively aminated using a transaminase to install the desired stereochemistry at one of the chiral centers of the piperidine ring. These enzymes have been successfully used in the synthesis of complex indolizidine and quinolizidine alkaloids through transaminase-triggered aza-Michael cascades. nih.gov

Another powerful class of enzymes for the synthesis of chiral N-heterocycles are imine reductases (IREDs). nih.govchemrxiv.org IREDs catalyze the asymmetric reduction of prochiral imines to chiral amines. nih.gov In a chemoenzymatic route to this compound, an imine intermediate could be formed chemically and then reduced enantioselectively using an IRED. This strategy has been effectively applied to the synthesis of various chiral piperidines and other nitrogenous heterocycles. researchgate.net Computational design and directed evolution have been employed to enhance the stability and stereoselectivity of IREDs, expanding their synthetic utility. rsc.org

The desymmetrization of meso-compounds is another elegant enzymatic strategy that could be applied to the synthesis of this compound precursors. For example, the enzymatic desymmetrization of meso-cis-2,6-disubstituted piperidines using lipases has been shown to produce chiral piperidine derivatives with excellent enantiomeric excess. acs.org This approach could provide access to key chiral building blocks for the construction of the this compound framework.

A hypothetical chemoenzymatic strategy for a this compound analog is outlined below, demonstrating the potential integration of biocatalytic steps.

Hypothetical Chemoenzymatic Route to a this compound Precursor

StepReactionCatalyst/EnzymeProduct
1Asymmetric amination of a prochiral diketoneTransaminase (TA)Chiral amino-ketone
2Chemical cyclizationAcid/Base catalystCyclic imine intermediate
3Stereoselective reductionImine Reductase (IRED)Chiral piperidine derivative
4Chemical elaboration and second ring closureMulti-step chemical synthesisThis compound core precursor

This table illustrates how a combination of enzymatic and chemical steps can be strategically employed to construct a complex molecule with high stereocontrol. The transaminase in the first step establishes a key stereocenter, which then directs the stereochemistry of subsequent transformations. The imine reductase in the third step provides a second stereocontrolled reduction to form the chiral piperidine ring.

While a complete chemoenzymatic synthesis of this compound has yet to be reported, the existing biocatalytic methodologies for the synthesis of chiral piperidines and quinolizidines provide a strong foundation for the development of such routes. nih.govresearchgate.net The continued discovery and engineering of novel enzymes will undoubtedly expand the toolbox for the efficient and sustainable synthesis of this compound and its analogs.

Structure Activity Relationship Sar Studies of Matridine and Its Derivatives

Positional Modifications and Their Impact on Preclinical Activity

Modifications at various positions of the matridine core can significantly alter its interaction with biological targets and, consequently, its preclinical activity.

Reactivity and Derivatization at Nitrogen (N-1)

The nitrogen atom at the 1-position (N-1) of the this compound structure is a key site for derivatization. This nitrogen can undergo various reactions, such as oxidation, alkylation, and acylation, leading to derivatives with altered properties. For instance, oxymatrine (B1678083), a well-studied derivative, is the N-oxide of matrine (B1676216), which is structurally very similar to this compound but lacks one oxygen atom compared to oxymatrine wikipedia.orgbepls.com. The oxidation at N-1 to form the N-oxide (as in oxymatrine and oxysophoridine) has been explored, and this modification is known to influence biological activities wikipedia.orgbepls.comwikidata.orgnih.govidrblab.net. Derivatization at nitrogen atoms is a common strategy in medicinal chemistry to modulate factors like solubility, lipophilicity, and target binding affinity researchgate.netsigmaaldrich.cn.

Effects of A, B, C, and D Ring Alterations (Opening/Fusing/Simplification)

The tetracyclic this compound structure comprises A, B, C, and D rings. Alterations to these ring systems, including opening, fusing, or simplification, can dramatically change the molecule's conformation and interaction with biological macromolecules researchgate.net. Research has explored opening or fusing the D ring, as well as structural simplification of the matrine framework researchgate.net. These modifications can lead to derivatives with altered rigidity, flexibility, and spatial arrangement of functional groups, which are critical determinants of biological activity nih.govbiomedres.us.

Stereochemical Influence on Molecular Interactions and Preclinical Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral compounds like this compound numberanalytics.comnih.govmdpi.com. Different stereoisomers can exhibit significant differences in their pharmacological profiles numberanalytics.comnih.govnih.gov.

Diastereomeric and Enantiomeric Effects on Biological Profiles

This compound and its derivatives can exist as various diastereomers and enantiomers due to the presence of multiple chiral centers wikidata.orgresearchgate.net. Diastereomers are stereoisomers that are not mirror images of each other, while enantiomers are non-superimposable mirror images nih.gov. Studies have shown that different diastereomers and enantiomers of this compound-type alkaloids can exhibit distinct biological activities cenmed.comwikidata.orgnih.govwikidata.orgijper.orgnih.gov. For example, (+)-sophoridine, a stereoisomer related to matrine alkaloids, has been studied for its anti-inflammatory and potential anticancer effects cenmed.com. The biological activity can be highly dependent on the specific stereochemistry, influencing interactions with receptors, enzymes, and transporters numberanalytics.comnih.govmdpi.com. The degree of enantiomeric purity can also impact observed potency ratios nih.gov.

Conformational Analysis and Bioactivity Correlation

The biological activity of a molecule is often linked to its preferred three-dimensional shape or conformation when interacting with a biological target nih.govub.edunih.govirbbarcelona.org. Conformational analysis of this compound and its derivatives helps to understand the low-energy conformers that are likely to bind to proteins and exert a biological effect nih.govub.edunih.govirbbarcelona.org. While flexible molecules can adopt multiple conformations, typically only one or a limited set of conformers are responsible for the observed bioactivity (the "bioactive conformation") nih.govub.eduirbbarcelona.org. Studies using techniques like molecular docking and computational modeling can predict the binding affinity and orientation of different conformers with target proteins, providing insights into the structural requirements for activity ijper.orgnih.govirbbarcelona.orgarabjchem.org. Altering a molecule's conformational preferences through structural modifications can be a strategy to enhance or alter its biological activity nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable tool in medicinal chemistry for understanding how variations in chemical structure influence biological activity mdpi.com. By establishing mathematical relationships between molecular descriptors and observed biological effects, QSAR models can predict the activity of new compounds and guide the design of novel analogs with potentially improved properties researchgate.netmdpi.com. This approach involves selecting a dataset of compounds with known structures and measured biological activities, calculating molecular descriptors that represent their physicochemical and structural features, and then using statistical or machine learning methods to build a predictive model mdpi.comwikipedia.org.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for this compound analogs involves several key steps. Initially, a dataset of this compound derivatives with experimentally determined biological activities against a specific target or pathway is compiled mdpi.comwikipedia.org. These biological activities can be expressed in various forms, such as IC50, EC50, Ki, or Kd values mdpi.com.

Next, a range of molecular descriptors are calculated for each compound in the dataset mdpi.comwikipedia.org. These descriptors can capture various aspects of molecular structure and properties, including constitutional, topological, electronic, spatial, and hybrid descriptors frontiersin.org. The selection of appropriate descriptors is crucial for building a robust and interpretable model mdpi.com.

Various statistical and machine learning techniques are then employed to build a model that correlates the molecular descriptors with the observed biological activities mdpi.comwikipedia.org. Common methods include multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), and artificial neural networks (ANN) wikipedia.orgchemmethod.combiointerfaceresearch.com. The goal is to identify a mathematical equation or algorithm that can accurately predict the biological activity of a compound based on its descriptor values researchgate.net.

Model validation is a critical step to ensure the reliability and predictive power of the developed QSAR model wikipedia.org. This typically involves splitting the dataset into training and test sets mdpi.com. The training set is used to build the model, while the test set, which consists of compounds not used in the training phase, is used to evaluate its predictive accuracy mdpi.com. Statistical parameters such as the correlation coefficient (R), coefficient of determination (R²), and root mean square error (RMSE) are commonly used to assess model performance chemmethod.comchemrevlett.com. A robust model should exhibit good statistical performance on both the training and test sets chemrevlett.com.

While specific detailed research findings on predictive QSAR models solely for this compound analogs were not extensively detailed in the provided search results, the general principles and methodologies of QSAR modeling, as described in the literature researchgate.netmdpi.comwikipedia.org, are applicable to the study of this compound derivatives. Studies on other compound classes, such as diarylaniline, pyrimidine (B1678525), and imidazoline (B1206853) derivatives, demonstrate the successful application of QSAR in predicting biological activities like anti-HIV-1 activity, antimalarial activity, and anticancer activity chemmethod.comjrespharm.comjmchemsci.com. These studies highlight the potential of QSAR to guide the design of more potent analogs chemmethod.comjrespharm.comjmchemsci.com.

Identification of Physicochemical Descriptors Correlated with Preclinical Effects

Identifying the physicochemical descriptors that are significantly correlated with the preclinical effects of this compound analogs is a primary objective of QSAR studies in this area frontiersin.org. By understanding which molecular properties influence biological activity, researchers can gain insights into the potential mechanisms of action and design new compounds with enhanced efficacy or reduced undesirable effects frontiersin.org.

Physicochemical descriptors commonly used in QSAR studies include parameters related to lipophilicity (e.g., logP, logD), electronic properties (e.g., dipole moment, HOMO/LUMO energies), steric features (e.g., molecular volume, molar refractivity), and topological indices frontiersin.orgeuropa.eu. These descriptors quantify various aspects of a molecule's interaction with biological systems, such as its ability to cross cell membranes, bind to target proteins, or undergo metabolism frontiersin.orgresearchgate.net.

Through statistical analysis of the QSAR models, the contribution and significance of each descriptor to the predicted biological activity can be determined frontiersin.org. This allows for the identification of key molecular features that are positively or negatively correlated with the desired preclinical effects frontiersin.org. For instance, a high correlation with logP might suggest that lipophilicity plays a significant role in the compound's absorption or interaction with a hydrophobic binding site researchgate.net. Similarly, specific electronic descriptors might be correlated with the ability to participate in hydrogen bonding or other polar interactions researchgate.net.

While specific data tables detailing the correlation of particular physicochemical descriptors with the preclinical effects of this compound analogs were not found within the provided search results, the general approach involves analyzing the coefficients and statistical significance of the descriptors in the developed QSAR models frontiersin.org. Studies on other compound series have successfully identified physicochemical descriptors crucial for their biological activities chemmethod.comchemrevlett.comjrespharm.com. For example, studies on pyrimidine derivatives identified atomic charges and LUMO energy as important descriptors for antimalarial activity jrespharm.com. Research on pyridine (B92270) derivatives highlighted the significance of a specific topological descriptor (B05[N-S]) in reducing the IC50 value against cervical cancer cells chemrevlett.com.

By applying these QSAR methodologies to this compound analogs, researchers can elucidate the structural requirements for their observed preclinical effects, such as anti-inflammatory, anti-fibrotic, or anti-tumor activities, which have been reported for related compounds like oxymatrine wikipedia.org. This knowledge is invaluable for rational drug design and optimization efforts, guiding the synthesis of novel this compound derivatives with improved therapeutic potential.

Molecular Mechanisms and Preclinical Pharmacological Investigations of Matridine

In Vitro Studies on Cellular and Subcellular Targets

Matridine, a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has been the subject of numerous preclinical investigations to elucidate its molecular mechanisms of action. A significant body of research has focused on its effects at the cellular and subcellular levels through in vitro studies. These investigations have provided foundational knowledge regarding its potential pharmacological activities by identifying its direct and indirect targets within various cell types.

Investigations in Cell-Based Assays

In vitro studies utilizing various non-human cell lines have been instrumental in characterizing the cytotoxic and antiproliferative effects of matrine (B1676216). These assays have consistently demonstrated that matrine can inhibit cell viability and induce apoptosis across different cell types in a dose- and time-dependent manner.

In a study involving mouse colon cancer (CC) CT26 cells, matrine was shown to significantly inhibit cell proliferation. tandfonline.com The half-maximal inhibitory concentration (IC50) values were determined to be 1.397 mM and 0.9088 mM after 24 and 48 hours of treatment, respectively. tandfonline.com Furthermore, flow cytometry analysis revealed that matrine treatment significantly increased the percentage of apoptotic cells in a time- and dose-dependent fashion. tandfonline.com

Research on rat aortic vascular smooth muscle cells (VSMCs) has also highlighted the antiproliferative properties of matrine. Treatment with matrine inhibited VSMC proliferation and promoted G1 arrest in a dose-dependent manner. nih.gov This effect was accompanied by a notable increase in the levels of p53 and p21 proteins, which are key regulators of the cell cycle. nih.gov

The following table summarizes the observed effects of matrine in various non-human cell-based assays:

Cell LineOrganismObserved EffectsKey FindingsCitation
CT26Mouse (Colon Cancer)Inhibition of proliferation, induction of apoptosisIC50 of 1.397 mM (24h) and 0.9088 mM (48h). Increased percentage of apoptotic cells. tandfonline.com
Aortic Vascular Smooth Muscle Cells (VSMCs)RatInhibition of proliferation, G1 cell cycle arrestDose-dependent inhibition of proliferation. nih.gov

Modulation of Specific Molecular Pathways

Recent studies suggest that matrine may play a role in modulating cellular senescence through the Poly [ADP-ribose] polymerase-1 (PARP1)/NAD+ pathway. PARP1 is a key enzyme involved in DNA repair and its overactivation can lead to the depletion of cellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism, which can in turn contribute to cellular senescence and aging. mdpi.comnih.gov

Bioinformatic analyses have identified PARP1 as a potential target of matrine in the context of aging. mdpi.com It is hypothesized that matrine may delay aging by inhibiting PARP1, thereby preventing excessive NAD+ consumption. mdpi.com In support of this, an in vivo study demonstrated that matrine could significantly increase the levels of NAD+ in the liver of D-galactose-induced aging mice. mdpi.com The hyperactivation of PARP1 is known to consume substantial amounts of cellular NAD+, and the inhibition of this process is considered a potential strategy to delay aging and age-related diseases. mdpi.comnih.gov Furthermore, blocking PARP1 activation has been shown to convert high oxidative stress-induced cell death into a state of cellular senescence. rug.nlresearchgate.net

Matrine has been shown to modulate the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway, a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is often implicated in fibrotic diseases.

In vitro studies on high-glucose-incubated cardiac fibroblasts demonstrated that matrine could deactivate the TGF-β1/Smad signaling pathway. This was achieved by suppressing the expression of TGF-β1 and inhibiting the phosphorylation of Smad2/3 in a concentration-dependent manner, without affecting the expression of Smad7. nih.gov This led to a reduction in the synthesis of collagen I in these cells. nih.gov

Similarly, in a rat model of pancreatic fibrosis, matrine administration was found to down-regulate the expression of α-SMA, TGF-β1, and collagen I in pancreatic tissues. semanticscholar.org Further investigation revealed that matrine significantly lowered the mRNA and protein levels of Smad2, TGF-β receptor 1 (TβR1), and TβR2. semanticscholar.orgresearchgate.net These findings suggest that matrine exerts its anti-fibrotic effects by regulating the TGF-β/Smad signaling pathway. semanticscholar.orgresearchgate.net

A key mechanism through which matrine exerts its antiproliferative effects is by modulating the cell cycle. This is achieved by altering the expression and activity of key regulatory proteins, namely cyclins and cyclin-dependent kinases (CDKs).

In a study on rat aortic vascular smooth muscle cells (VSMCs), matrine was found to induce a G1 phase block, thereby inhibiting cell cycle progression. nih.gov This G1 arrest was associated with a dose-dependent downregulation of cyclin D1 and cyclin E, as well as their partner kinases, cdk4 and cdk2. nih.gov Concurrently, matrine treatment led to an upregulation of the tumor suppressor protein p53 and the CDK inhibitor p21. nih.gov

Similar effects have been observed in other cell types. For instance, in human rhabdomyosarcoma cells, matrine was shown to suppress cell proliferation by decreasing the expression of cyclin D1 mRNA and blocking the cell cycle at the G0/G1 stage. nih.gov In colon cancer LoVo cells, matrine treatment resulted in G1 phase arrest. dovepress.com Furthermore, in hepatocellular carcinoma HepG2 cells, matrine induced cell cycle arrest in the G1 phase at a concentration of 1.0 mg/mL, and in the G2/M phase at 1.5 mg/mL. ajol.info

The following table summarizes the effects of matrine on key cell cycle regulatory proteins:

Cell LineEffect on Cell CycleModulation of Cyclins and KinasesCitation
Rat Aortic VSMCsG1 ArrestDown-regulation of Cyclin D1/cdk4 and Cyclin E/cdk2; Up-regulation of p53 and p21 nih.gov
Human Rhabdomyosarcoma CellsG0/G1 ArrestDown-regulation of Cyclin D1 mRNA nih.gov
Human Colon Cancer LoVo CellsG1 ArrestNot specified dovepress.com
Human Hepatocellular Carcinoma HepG2 CellsG1 Arrest (1.0 mg/mL), G2/M Arrest (1.5 mg/mL)Not specified ajol.info

Matrine has demonstrated a dual role in the context of oxidative stress and antioxidant mechanisms, with its effects appearing to be concentration-dependent and cell-type specific. On one hand, matrine has been shown to alleviate oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response. turkjgastroenterol.orgturkjgastroenterol.org

In vitro studies have shown that matrine can upregulate the expression of Nrf2, as well as its downstream antioxidant enzymes NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1). turkjgastroenterol.orgturkjgastroenterol.org Concurrently, it downregulates the expression of Kelch-like ECH-associated protein 1 (Keap1), an inhibitor of Nrf2. turkjgastroenterol.orgturkjgastroenterol.org This activation of the Nrf2 pathway helps to mitigate oxidative stress and inflammation. turkjgastroenterol.orgturkjgastroenterol.org

Conversely, other studies have indicated that matrine can induce the production of reactive oxygen species (ROS), leading to oxidative stress-mediated apoptosis. dovepress.com In human normal liver HL-7702 cells, matrine treatment led to an upregulation of Keap1 expression and a downregulation of both total and nuclear Nrf2. nih.gov This inhibition of the Nrf2 pathway disrupts the oxidative-antioxidant balance, contributing to the observed hepatotoxicity. nih.gov High concentrations of matrine have also been shown to induce ROS production in hepatocytes. nih.gov These seemingly contradictory findings suggest that the effect of matrine on cellular redox status is complex and may be influenced by the specific cellular context and the concentration of the compound.

Enzyme Inhibition and Receptor Binding Studies

The interaction of this compound with specific enzymes and cellular receptors is a key area of investigation to understand its mechanism of action. Studies have quantified its inhibitory effects on various enzymes and its affinity for protein targets.

In terms of enzyme inhibition, this compound has been shown to be a moderate inhibitor of certain cytochrome P450 enzymes. Specifically, its half-maximal inhibitory concentration (IC50) values against CYP2D61 and CYP2D610 have been determined to be 23.92 ± 10.26 µM and 25.62 ± 7.98 µM, respectively. nih.gov In other enzymatic assays, this compound demonstrated very weak inhibition of the 3C-like protease (3CLpro), an enzyme associated with viral replication, showing only 0.82% inhibition at a concentration of 100 µM. mdpi.com

Receptor and protein binding studies have provided insights into this compound's affinity for various targets. Using frontal affinity chromatography, the dissociation constant (Kd) for the interaction between matrine and the enzyme trypsin was calculated to be 7.904 μM, providing a quantitative measure of its binding affinity. researchgate.net Furthermore, investigations into its interaction with the Receptor for Advanced Glycation Endproducts (RAGE) indicated a weak binding relationship, although a specific Kd value was not detailed in these studies. nih.govacs.org

Table 1: Enzyme Inhibition and Binding Affinity Data for this compound
TargetAssay TypeValueReference
CYP2D61Enzyme InhibitionIC50: 23.92 ± 10.26 µM nih.gov
CYP2D610Enzyme InhibitionIC50: 25.62 ± 7.98 µM nih.gov
3C-like protease (3CLpro)Enzyme Inhibition0.82% inhibition at 100 µM mdpi.com
TrypsinBinding AffinityKd: 7.904 µM researchgate.net
RAGEBinding AffinityWeak Interaction Observed nih.govacs.org

In Vivo Studies in Animal Models (excluding human disease progression)

Preclinical in vivo studies using various animal models have been crucial in demonstrating the physiological effects of this compound on specific organ systems and in identifying the modulation of key molecular biomarkers.

Research has explored this compound's effects on organ systems in models of aging, lung injury, and cardiac fibrosis.

Aging in Mice: In a D-galactose-induced aging model in mice, this compound administration demonstrated protective effects against age-related changes. nih.gov It significantly improved cognitive impairment and memory deficits. nih.gov Furthermore, this compound treatment was found to reduce oxidative stress in the liver, spleen, and brain of these animals, suggesting a systemic anti-aging influence. nih.govnih.gov

Lung Ischemia-Reperfusion in Animals: In animal models of acute lung injury, which shares pathological features with ischemia-reperfusion injury such as severe inflammation, this compound has shown protective effects. Studies indicate that this compound can reduce acute lung inflammation. wisdomlib.org

Cardiac Fibrosis in Rats: In an experimental model of diabetic cardiomyopathy in rats, this compound treatment was shown to suppress cardiac fibrosis. nih.gov The administration of this compound alleviated the excessive production and accumulation of the extracellular matrix, which is a primary characteristic of fibrosis, thereby improving heart tissue structure. nih.gov

In vivo studies have successfully identified and quantified the modulation of several molecular biomarkers following this compound administration. In the D-galactose-induced aging mouse model, this compound treatment effectively countered oxidative stress by increasing the activity of crucial antioxidant enzymes, including total superoxide (B77818) dismutase (T-SOD) and catalase (CAT), while significantly decreasing levels of the lipid peroxidation marker malondialdehyde (MDA). nih.gov This study also noted that this compound could modulate the gene expression of senescence-associated markers like p16, p19, and p21, as well as inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.gov

In a separate mouse model mimicking Alzheimer's disease, this compound administration led to a significant reduction in the hippocampal concentrations of reactive oxygen species (ROS) and the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. ingentaconnect.com In the context of cardiac fibrosis in diabetic rats, this compound was found to downregulate the expression of Transforming Growth Factor-β1 (TGF-β1) and inhibit the phosphorylation of its downstream effectors, Smad2 and Smad3. nih.gov

Table 2: Modulation of In Vivo Biomarkers by this compound in Animal Models
Animal ModelBiomarkerEffectReference
Aging (D-galactose-induced) MiceTotal Superoxide Dismutase (T-SOD)Increased nih.gov
Catalase (CAT)Increased nih.gov
Malondialdehyde (MDA)Decreased nih.gov
IL-1β, IL-6 (gene expression)Decreased nih.gov
p16, p19, p21 (gene expression)Decreased nih.gov
Alzheimer's Disease MiceROSDecreased ingentaconnect.com
TNF-α, IL-1β, IL-6Decreased ingentaconnect.com
Diabetic Cardiomyopathy RatsTGF-β1Decreased nih.gov
Phosphorylated Smad2/3Decreased nih.gov

Identification of Specific Molecular Targets and Protein Interactions

Computational approaches have been instrumental in identifying the potential molecular targets of this compound and simulating its binding interactions at an atomic level.

Network pharmacology, a computational method that analyzes drug-target-disease interactions, has been used to predict the molecular targets of this compound. One such analysis identified a "network target" for this compound composed of its top 100 predicted protein interactions, suggesting its multi-target nature. frontiersin.org Another study focusing on inflammation identified 30 common targets between this compound's predicted interactome and known inflammation-related proteins. phcog.com

More specific network pharmacology analyses have identified key protein targets in various contexts. For instance, in a study related to aging, 10 key potential targets were identified, including Poly [ADP-ribose] polymerase-1 (PARP1), mammalian target of rapamycin (B549165) (mTOR), Cyclin D1 (CCND1), and Cyclin-dependent kinase 1 (CDK1). mdpi.com Another analysis focusing on liver injury identified a set of six core targets: AKT1, TP53, TNF, IL6, BCL2L1, and ATM. tandfonline.comnih.gov These studies provide a theoretical framework of key proteins and pathways that this compound may modulate.

To validate the predictions from network pharmacology, molecular docking and dynamics simulations are employed. These computational techniques model the physical interaction between a ligand (this compound) and a protein target, predicting the binding affinity and stability of the complex.

Molecular docking simulations have shown that this compound can fit into the binding cavity of several predicted targets. A study focusing on PARP1 calculated a favorable binding energy of -8.5 kcal/mol for the this compound-PARP1 complex. mdpi.com Subsequent molecular dynamics simulations confirmed that this complex remained stable over time. mdpi.com In a different study, the binding energy between this compound and Basic Transcription Factor 3 (BTF3) was calculated to be -5.8 kcal/mol. mdpi.com

Docking studies have also been performed for other core targets identified through network pharmacology. The binding energies of matrine with key proteins such as AKT1, TP53, CCND1, and IL1B have been calculated, with results consistently showing values less than -5.0 kcal/mol, which indicates a strong and spontaneous binding potential. tandfonline.comnih.govnih.govresearchgate.net For example, specific binding energy scores of -5.918 kcal/mol, -5.953 kcal/mol, and -5.968 kcal/mol were reported for CCND1, IL1B, and TP53, respectively. nih.gov Furthermore, a derivative of this compound, ZM600, showed a low binding energy of -8.2 kcal/mol with TGF-β1, supporting the in vivo findings related to cardiac fibrosis. publish.csiro.au

Table 3: Predicted Binding Energies from Molecular Docking of this compound with Protein Targets
Protein TargetPredicted Binding Energy (kcal/mol)Reference
PARP1-8.5 mdpi.com
BTF3-5.8 mdpi.com
TP53-5.968 nih.gov
CCND1-5.918 nih.gov
IL1B-5.953 nih.gov
TGF-β1 (with derivative ZM600)-8.2 publish.csiro.au

Characterization of Target Engagement and Selectivity

The preclinical pharmacological investigation of this compound has sought to elucidate its direct molecular interactions and specificity, which are critical for understanding its therapeutic potential and mechanism of action. Research has employed a combination of computational modeling and experimental assays to identify and validate the molecular targets of this compound, as well as to characterize the selectivity of these interactions.

Initial approaches to understanding this compound's target engagement have heavily relied on computational methods such as network pharmacology and molecular docking. These studies have predicted interactions with a variety of proteins, including those involved in apoptosis and cell signaling. For instance, molecular docking simulations have been used to estimate the binding affinity of matrine with potential targets. One such study predicted a stable interaction between matrine and the basic transcription factor 3 (BTF3), with a calculated binding energy of -5.8 kcal/mol. nih.gov In this simulation, matrine was observed to form a hydrogen bond with the THR-89 amino acid residue of BTF3, suggesting a stable binding mode. nih.gov

Experimental validation of these computational predictions is crucial for confirming target engagement. Cellular thermal shift assays (CETSA) have provided evidence of direct binding between matrine and BTF3 in canine mammary tumor cells. nih.gov The principle of CETSA is that ligand binding increases the thermal stability of the target protein. In these experiments, the BTF3 protein in matrine-treated cells showed greater stability at elevated temperatures compared to the protein in untreated control cells, indicating a direct interaction. nih.gov Further evidence for this specific binding was obtained from pull-down assays using a biotin-labeled matrine probe, which successfully isolated BTF3 from cell lysates. This binding was shown to be competitive, as the presence of unlabeled matrine reduced the amount of BTF3 pulled down by the probe. nih.gov

In addition to BTF3, this compound's engagement with proteins of the Bcl-2 family, which are key regulators of apoptosis, has been investigated. While direct binding affinity values such as IC50 or Ki have not been extensively reported, studies have demonstrated that treatment with matrine leads to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax in vincristine-resistant retinoblastoma cells. nih.gov This modulation of Bcl-2 family protein expression provides indirect evidence of target engagement, suggesting that this compound may interfere with the Bcl-2 pathway to induce apoptosis.

The selectivity of this compound has also been a subject of investigation, particularly concerning its effects on protein kinases, which are common off-target concerns for many small molecules. While comprehensive kinase selectivity profiling against a large panel of kinases is not widely available in the literature, some studies have explored matrine's effects on specific kinase signaling pathways. It has been observed that matrine can inhibit the phosphorylation of key signaling kinases such as AKT, ERK1/2, and glycogen (B147801) synthase kinase-3β (GSK-3β) in various cancer cell lines. nih.govtandfonline.com An early study also reported that matrine could inhibit the activity of protein tyrosine kinases in K562 cells in a concentration-dependent manner. However, these findings primarily indicate an impact on kinase activity within cellular signaling cascades rather than providing a detailed profile of direct, selective binding to a panel of kinases.

Table 1: Experimentally Investigated and Computationally Predicted Molecular Targets of this compound

Target ProteinMethod of InvestigationKey Findings
Basic Transcription Factor 3 (BTF3)Molecular DockingPredicted binding energy of -5.8 kcal/mol. nih.gov
Cellular Thermal Shift Assay (CETSA)Increased thermal stability of BTF3 upon this compound binding, confirming direct engagement in cells. nih.gov
Pull-down AssayBiotin-labeled matrine probe successfully pulled down BTF3 from cell lysates. nih.gov
B-cell lymphoma 2 (Bcl-2)Western BlotTreatment with matrine resulted in the downregulation of Bcl-2 protein expression. nih.gov
Protein Kinases (general)Kinase Activity Assays / Western BlotInhibition of phosphorylation of kinases such as AKT, ERK1/2, and GSK-3β. nih.govtandfonline.com

Analytical Techniques for Matridine Research

Method Development for Isolation and Purification in Research Settings

The initial steps in Matridine research often involve its extraction from plant sources, such as those from the Sophora genus, followed by rigorous purification. Method development for these processes is critical to obtaining a high-purity compound suitable for structural analysis and pharmacological studies.

Chromatography is a cornerstone for the separation and purification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): This technique is widely used for the separation and quantification of this compound and related alkaloids. Reversed-phase chromatography is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. The development of an HPLC method involves a systematic process of scouting for the best column and mobile phase combinations, followed by optimization of conditions to achieve the desired separation. Factors such as mobile phase composition, pH, and the type of stationary phase (like C18) are critical variables that are adjusted to control the retention and resolution of the analyte. UV detection is frequently used, with the wavelength set to the absorbance maximum of this compound to ensure high sensitivity.

Parameter Condition Reference
Column C18 bonded silica
Mobile Phase Acetonitrile/Ammonium Acetate Buffer
Detection UV at 206 nm
Flow Rate 1.0 - 1.5 mL/min (typical starting range)
Mode Isocratic or Gradient

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile or semi-volatile compounds like this compound. The sample is vaporized and transported by a carrier gas through a column, where separation occurs based on the compound's interaction with the stationary phase. For detection, GC is often coupled with Mass Spectrometry (GC-MS), which provides highly specific identification and quantification capabilities. Headspace injection techniques can be employed to minimize sample loss and reduce interference from the sample matrix. The choice of the column's stationary phase is critical and depends on the polarity of the analytes.

Once this compound is purified, spectroscopic methods are employed to confirm its identity and elucidate its intricate three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for determining the structure of organic molecules. One-dimensional (1D) NMR techniques, such as ¹H-NMR and ¹³C-NMR, provide detailed information about the hydrogen and carbon framework of the this compound molecule. The chemical shifts, signal integrations, and coupling patterns in an NMR spectrum reveal the connectivity and chemical environment of each atom. Advanced two-dimensional (2D) NMR experiments are used to establish correlations between different nuclei, which is crucial for assembling the complete molecular structure. These techniques are foundational for confirming the identity of this compound and for the structural characterization of new, related alkaloids.

Mass Spectrometry (MS): MS is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion, the mass of which provides the molecular weight. This molecular ion can then break apart into smaller, charged fragments. The resulting fragmentation pattern serves as a molecular "fingerprint" that can be used to deduce the structure of the original molecule. The high resolution of modern mass spectrometers allows for the determination of the precise molecular formula.

Quantitative Analysis of this compound and its Metabolites in Biological Matrices (Preclinical)

In preclinical research, understanding the fate of this compound within a biological system is crucial. This requires sensitive and selective analytical methods to measure the concentration of the parent compound and its metabolites in complex biological samples like blood, plasma, and tissues.

Before a method can be used for quantitative analysis in preclinical studies, it must undergo a rigorous validation process to ensure its reliability. This validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a frequently used technique for this purpose due to its high sensitivity and selectivity.

Validation Parameter Description Reference
Accuracy Closeness of determined value to the true concentration.
Precision Repeatability and intermediate precision of the measurements.
Selectivity No significant interference at the retention time of the analyte.
Linearity A linear relationship between concentration and instrument response.
Recovery The efficiency of the extraction process from the biological matrix.
Stability Analyte integrity during sample collection, storage, and analysis.

Validated bioanalytical methods are essential for conducting pharmacokinetic (PK) studies in animal models such as mice and rats. These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. By measuring the concentration of this compound in biological fluids at various time points after administration, key PK parameters can be determined. These parameters are critical for understanding the compound's behavior in a living system.

Parameter Description
Cmax Maximum (or peak) serum concentration that a drug achieves.
Tmax The time at which the Cmax is observed.
AUC Area under the curve; the total exposure to a drug over time.
t1/2 Half-life; the time required for the drug concentration to decrease by half.
CL Clearance; the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Advanced Techniques for Characterization of this compound Derivatives

Research into this compound often extends to the synthesis and isolation of its derivatives to explore structure-activity relationships. The characterization of these novel compounds requires advanced analytical techniques. Hyphenated techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are particularly powerful, combining the separation capabilities of HPLC with the detection power of mass spectrometry. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, facilitating the determination of elemental compositions. Furthermore, advanced and multidimensional NMR techniques are crucial for the complete and unambiguous structural elucidation of new and complex this compound-type alkaloids.

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) stands as a cornerstone in the study of this compound metabolism, offering unparalleled precision and sensitivity for the identification of its biotransformation products. When coupled with ultra-high-performance liquid chromatography (UPLC), techniques such as quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) provide a powerful platform for separating and characterizing metabolites in complex biological matrices like plasma, urine, and feces nih.govmdpi.com.

The primary advantage of HRMS lies in its ability to provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This level of accuracy is crucial for determining the elemental composition of unknown compounds, a critical first step in metabolite identification mdpi.com. By comparing the exact mass of a potential metabolite to that of the parent compound, researchers can deduce the types of metabolic transformations that have occurred, such as oxidation (hydroxylation) or N-oxidation.

In the context of this compound research, UPLC-Q-TOF-MS has been employed to screen for and identify potential metabolites in various biological samples. The process involves acquiring full-scan mass spectra to detect all ions present in a sample and then performing tandem mass spectrometry (MS/MS) on ions of interest. The fragmentation patterns observed in the MS/MS spectra provide valuable structural information, helping to pinpoint the site of metabolic modification on the this compound molecule. For instance, the detection of a mass shift of +16 Da would suggest the addition of an oxygen atom, indicative of either hydroxylation or N-oxide formation researchgate.net.

While some studies suggest that Matrine (B1676216) undergoes limited metabolism, with the parent compound being the major component detected in pharmacokinetic studies nih.gov, the application of sensitive HRMS techniques allows for the detection of trace-level metabolites that might otherwise be missed. The structural elucidation of these metabolites is key to understanding the complete metabolic fate of this compound.

Below is a table summarizing the mass spectrometric data for this compound and its potential metabolites.

CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)Potential Metabolic Reaction
This compoundC₁₅H₂₄N₂O248.1889249.1961-
Hydroxythis compoundC₁₅H₂₄N₂O₂264.1838265.1910Hydroxylation
This compound N-oxideC₁₅H₂₄N₂O₂264.1838265.1910N-oxidation

This table is illustrative and based on potential metabolic pathways. The presence and structure of these metabolites would need to be confirmed by detailed experimental data.

Integration of Analytical Techniques for Comprehensive Profiling

A comprehensive understanding of this compound's metabolic profile and its physiological effects necessitates the integration of multiple analytical techniques. While HRMS is exceptionally powerful for metabolite detection and identification, its combination with other methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, provides a more complete and robust analysis.

The integration of MS and NMR is highly complementary. Mass spectrometry excels in sensitivity and its ability to detect a wide range of metabolites, even at very low concentrations. NMR spectroscopy, on the other hand, is a non-destructive technique that provides detailed structural information, enabling the unambiguous identification of compounds and the determination of their stereochemistry. This is particularly valuable for distinguishing between isomeric metabolites, which have the same mass and elemental composition but different structural arrangements.

In this compound research, an integrated approach can be employed in several ways:

Structural Confirmation: Putative metabolite structures proposed based on HRMS data can be definitively confirmed using NMR analysis of isolated metabolites.

Metabolomics Studies: Untargeted metabolomics studies utilizing both LC-MS and NMR can provide a global view of the metabolic changes induced by this compound administration. This allows researchers to not only identify the direct metabolites of this compound but also to understand its impact on endogenous metabolic pathways.

Quantitative Analysis: While MS is often used for quantification due to its high sensitivity, NMR can also provide accurate quantitative information without the need for identical isotopically labeled internal standards, offering an orthogonal method for validation.

The synergy between these techniques allows for a multi-faceted investigation, from the initial detection of potential metabolites by HRMS to their definitive structural elucidation by NMR, and finally to understanding their broader impact on the metabolome.

The following table outlines the roles of different integrated analytical techniques in this compound research.

Analytical TechniquePrimary Role in this compound ResearchInformation Provided
UPLC-HRMS (e.g., Q-TOF) Metabolite screening, identification, and quantification.Accurate mass, elemental composition, fragmentation patterns, retention time.
NMR Spectroscopy Structural elucidation and confirmation of metabolites.Detailed structural information, stereochemistry, quantification.
LC-MS/MS Targeted quantification and pharmacokinetic studies.Sensitive and specific measurement of this compound and known metabolites.

By combining the strengths of these powerful analytical tools, researchers can achieve a comprehensive and detailed understanding of the metabolic fate and biological effects of this compound.

Q & A

Q. How can researchers design cytotoxicity assays to evaluate this compound's safety profile in vitro?

  • Methodological Answer : Use cell viability assays (e.g., MTT, CCK-8) with human cell lines (e.g., HEK293, HepG2). Include concentration ranges (e.g., 0.02–20 μM) and exposure times (24–72 hours) to assess dose- and time-dependent effects . Normalize results to vehicle controls and validate with propidium iodide (PI) staining for membrane integrity .

Q. What in vivo models are suitable for studying this compound’s pharmacological effects?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are standard for pharmacokinetic and toxicity studies. For neuropharmacology, zebrafish larvae or murine models are used to assess blood-brain barrier penetration. Ensure ethical compliance (IACUC protocols) and include sample sizes ≥6 per group to reduce variability .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s cytotoxic vs. cytoprotective effects across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell type, culture conditions, this compound purity). Replicate experiments with standardized protocols (e.g., ISO 10993-5 for biocompatibility) and use multi-omics approaches (transcriptomics/proteomics) to elucidate context-dependent mechanisms .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Nonlinear regression models (e.g., log-logistic curves) calculate EC₅₀/IC₅₀ values. For small datasets, use non-parametric tests (Mann-Whitney U), and apply ANOVA with post-hoc corrections (Bonferroni) for multi-group comparisons. Power analysis (α=0.05, β=0.2) ensures adequate sample sizes .

Q. How can this compound’s pharmacokinetic properties be evaluated in chronic exposure models?

  • Methodological Answer : Employ LC-MS/MS to quantify plasma/tissue concentrations over time. Use compartmental modeling (e.g., non-linear mixed-effects) to estimate absorption/distribution parameters. Monitor metabolites via tandem mass spectrometry and correlate with histopathological findings .

Q. What strategies validate this compound’s interaction with proposed molecular targets (e.g., ion channels)?

  • Methodological Answer : Combine surface plasmon resonance (SPR) for binding affinity (KD) with patch-clamp electrophysiology to assess functional modulation. CRISPR-Cas9 knockout models confirm target specificity, and molecular docking simulations (AutoDock Vina) predict binding sites .

Data Interpretation & Reproducibility

Q. How do researchers resolve discrepancies between in vitro and in vivo efficacy of this compound?

  • Methodological Answer : Analyze bioavailability differences (e.g., plasma protein binding, first-pass metabolism). Use ex vivo organoid models to bridge gaps between cell cultures and whole organisms. Validate findings with translational biomarkers (e.g., cytokine levels, oxidative stress markers) .

Q. What quality control measures ensure reproducibility in this compound research?

  • Methodological Answer : Source this compound from certified suppliers (≥98% purity, COA provided). Adopt SOPs for cell culture (ATCC guidelines) and animal husbandry. Archive raw data (e.g., HPLC chromatograms, NMR spectra) in public repositories (Zenodo) for peer validation .

Q. How can researchers optimize this compound formulations for enhanced stability in preclinical studies?

  • Methodological Answer : Test solubility enhancers (e.g., cyclodextrins, liposomes) via phase solubility diagrams. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation profiles. Use differential scanning calorimetry (DSC) to detect polymorphic changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.